![molecular formula C12H15N5O2 B2718483 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine CAS No. 1626413-51-1](/img/structure/B2718483.png)
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine” is a chemical compound with the molecular formula C12H15N5O2 . It is typically in-stock and has a molecular weight of 261.27 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: NCCCCN1C=C(N=N1)C1=CC(=CC=C1)N+=O .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Applications De Recherche Scientifique
Structural Insights and Material Synthesis
Research on compounds structurally related to 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine reveals their potential in material science and organic chemistry. For instance, the study of X-ray mapping in heterocyclic design highlights the structural investigation of aminodienes containing an oxazole fragment, which shares a structural resemblance with the triazole ring in this compound. Such studies are crucial for understanding the molecular architecture and designing new materials with specific properties (Rybakov et al., 2002).
Organic Synthesis and Catalysis
The compound’s framework is utilized in organic synthesis and catalysis, demonstrating the flexibility of triazole rings in chemical reactions. For example, research on the allylic amination of unfunctionalized olefins by nitroarenes under CO pressure, catalyzed by Ru3(CO)12/Ph-BIAN, extends to substrates with strongly electron-withdrawing groups on the nitroarene. This showcases the compound's utility in facilitating complex chemical transformations, which is essential for synthesizing pharmaceuticals and fine chemicals (Ragaini et al., 2004).
Corrosion Inhibition
Compounds with triazole motifs, akin to this compound, have been investigated as corrosion inhibitors. A study on triazole Schiff bases demonstrates their efficacy in protecting mild steel in acid media, highlighting the compound's potential in industrial applications to prevent material degradation (Chaitra et al., 2015).
Antimicrobial Activities
The triazole core, featured in this compound, also finds applications in developing antimicrobial agents. Synthesis and antimicrobial elucidation of triazole derivatives demonstrate their potential in combating bacterial and fungal infections, thereby contributing to the field of medicinal chemistry (Gondhani et al., 2013).
Propriétés
IUPAC Name |
4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19/h3-5,8-9H,1-2,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNHJRCHGAGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

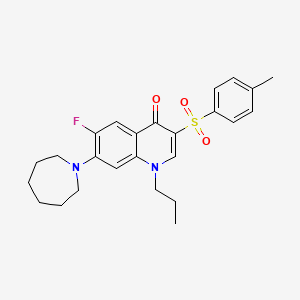


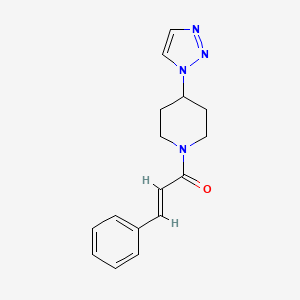

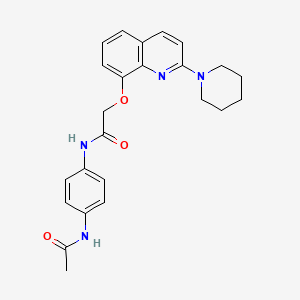
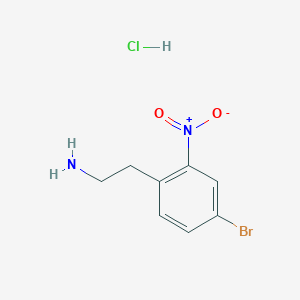
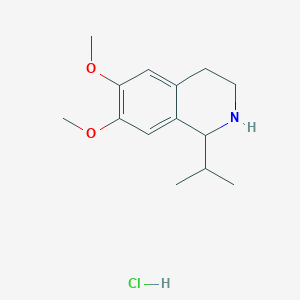
![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)
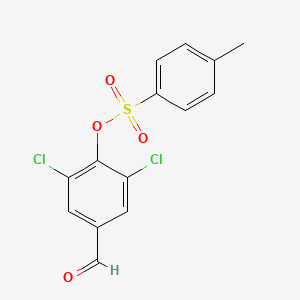
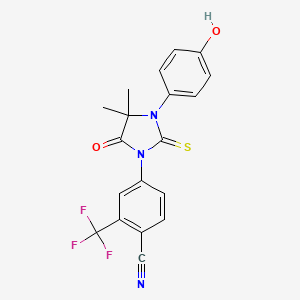
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)
![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)
![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)